molecular formula C8H5F2NO4 B12299483 2,2-Difluoro-2-(3-nitrophenyl)acetic acid

2,2-Difluoro-2-(3-nitrophenyl)acetic acid

Cat. No.: B12299483
M. Wt: 217.13 g/mol
InChI Key: JEMOGCSVCAQBMO-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-nitrophenyl)acetic acid is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(3-nitrophenyl)acetic acid typically involves the introduction of fluorine atoms and a nitro group onto a phenylacetic acid backbone. One common method includes the nitration of 2,2-difluorophenylacetic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, thereby enhancing yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(3-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Oxidation: The acetic acid moiety can be oxidized to a carboxylic acid derivative using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, methanol.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed:

    Reduction: 2,2-Difluoro-2-(3-aminophenyl)acetic acid.

    Substitution: 2,2-Difluoro-2-(3-methoxyphenyl)acetic acid.

    Oxidation: 2,2-Difluoro-2-(3-nitrophenyl)carboxylic acid.

Scientific Research Applications

2,2-Difluoro-2-(3-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine and nitro group interactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
  • 2,2-Difluoro-2-(2-nitrophenyl)acetic acid
  • 2,2-Difluoro-2-(3-aminophenyl)acetic acid

Comparison: Compared to its analogs, 2,2-Difluoro-2-(3-nitrophenyl)acetic acid is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. The presence of fluorine atoms further distinguishes it by enhancing its chemical stability and resistance to metabolic degradation.

Properties

Molecular Formula

C8H5F2NO4

Molecular Weight

217.13 g/mol

IUPAC Name

2,2-difluoro-2-(3-nitrophenyl)acetic acid

InChI

InChI=1S/C8H5F2NO4/c9-8(10,7(12)13)5-2-1-3-6(4-5)11(14)15/h1-4H,(H,12,13)

InChI Key

JEMOGCSVCAQBMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)(F)F

Origin of Product

United States

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